4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
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Overview
Description
4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring, a quinoline moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the quinoline moiety and the piperazine ring. The quinoline moiety can be synthesized using methods such as the Skraup reaction or Combes reaction, which involve the cyclization of aniline derivatives with glycerol and sulfuric acid or acrolein, respectively . The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety or the piperazine ring, leading to partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with nucleic acids or proteins, while the piperazine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N’-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide: This compound shares the quinoline moiety and has similar biological activities.
1-(4-(2-Substitutedthiazol-4-yl)phenethyl)-4-(3-(4-substitutedpiperazin-1-yl)alkyl)piperazine analogues: These compounds have structural similarities and are used in similar research applications.
Uniqueness
4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85239-23-2 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C23H27N3O2/c1-18-6-2-3-9-21(18)26-14-12-25(13-15-26)16-20(27)17-28-22-10-4-7-19-8-5-11-24-23(19)22/h2-11,20,27H,12-17H2,1H3 |
InChI Key |
XMMYUYCWRCBQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3N=CC=C4)O |
Origin of Product |
United States |
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